An In-depth Technical Guide to 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (CAS: 55843-91-9)
An In-depth Technical Guide to 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (CAS: 55843-91-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile, a member of the versatile imidazo[1,2-a]pyridine class of heterocyclic compounds, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure, forming the core of numerous biologically active molecules.[1] This technical guide provides a comprehensive overview of the available information on 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile, including its physicochemical properties, synthesis methodologies, and known biological activities of its parent class, with a focus on its potential modulation of key cellular signaling pathways. Due to the limited publicly available data for this specific compound, information from closely related analogs is presented to provide a broader context for its potential applications.
Physicochemical Properties
Quantitative data for 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile is not extensively reported in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 55843-91-9 | [2][3] |
| Molecular Formula | C₁₄H₉N₃ | [4][5] |
| Molecular Weight | 219.24 g/mol | [4][5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [6][7] |
| Solubility | Data not available | |
| Appearance | Solid (presumed) |
Note: While a melting point of 175-177 °C is reported for the isomeric 4-(Imidazo[1,2-a]pyridin-3-yl)benzonitrile, this value should not be directly attributed to the 2-yl isomer.[8]
Synthesis
The synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile can be achieved through established methods for the preparation of 2-arylimidazo[1,2-a]pyridines. A common and effective strategy involves the condensation reaction between a 2-aminopyridine and an α-haloketone, in this case, 2-bromo-1-(4-cyanophenyl)ethan-1-one.
Representative Experimental Protocol: Synthesis of 2-Arylimidazo[1,2-a]pyridines
This protocol is a generalized procedure based on literature methods for the synthesis of related compounds and can be adapted for the synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile.[8]
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Substituted phenacyl bromide (e.g., 2-bromo-1-(4-cyanophenyl)ethan-1-one) (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Aqueous ethanol (1:1 v/v)
-
Chloroform
-
Water
Procedure:
-
Dissolve the substituted 2-aminopyridine in aqueous ethanol.
-
To this solution, add the substituted phenacyl bromide.
-
Add DBU dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Upon completion of the reaction, extract the product with a mixture of water and chloroform.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylimidazo[1,2-a]pyridine.
Biological Activity and Signaling Pathways
While specific biological data for 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile is scarce, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities, most notably in the realm of oncology.[1][9] Derivatives of this class have been reported to exhibit potent anticancer properties by modulating several critical cellular signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and its dysregulation is frequently implicated in various cancers.[10] Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scispace.com [scispace.com]
- 5. 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile | C14H9N3 | CID 821107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 55843-91-9 CAS MSDS (4-IMIDAZO[1,2-A]PYRIDIN-2-YL-BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
